molecular formula C11H14O2 B13273897 2-(2-Hydroxycyclopentyl)phenol

2-(2-Hydroxycyclopentyl)phenol

Cat. No.: B13273897
M. Wt: 178.23 g/mol
InChI Key: GRGCQHCYYXXYRP-UHFFFAOYSA-N
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Description

2-(2-Hydroxycyclopentyl)phenol is an organic compound characterized by a phenol group attached to a cyclopentyl ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxycyclopentyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is efficient and environmentally friendly, providing high yields without the need for chromatographic purification .

Industrial Production Methods: On an industrial scale, the production of phenolic compounds often involves nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxycyclopentyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Dilute nitric acid, bromine water.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitrophenols, bromophenols.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxycyclopentyl)phenol primarily involves its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. It also influences cell signaling pathways and gene expression, contributing to its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2-(2-Hydroxycyclopentyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-hydroxycyclopentyl)phenol

InChI

InChI=1S/C11H14O2/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11-13H,3,5,7H2

InChI Key

GRGCQHCYYXXYRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC=CC=C2O

Origin of Product

United States

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